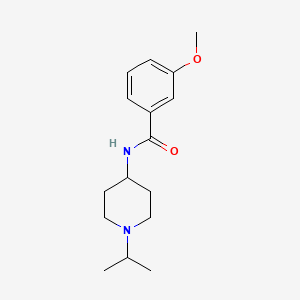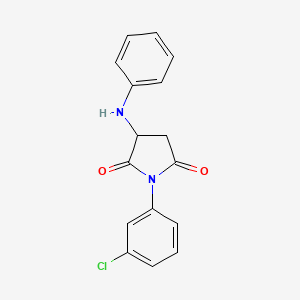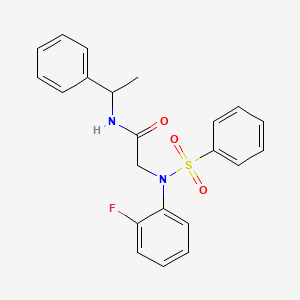
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as APICA, is a synthetic compound that has been of interest to researchers due to its potential use in medicinal chemistry. APICA is a member of the pyrrolidinecarboxamide family of compounds, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in viral replication and cell growth. Specifically, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for viral replication. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antiviral, antifungal, and anticancer properties, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory activity. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for studying its biological activity and potential therapeutic applications. However, one limitation of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is the development of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide derivatives with improved antiviral, antifungal, and anticancer properties. Another area of interest is the investigation of the potential use of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide as a therapeutic agent for the treatment of viral infections, fungal infections, and cancer. Additionally, research could focus on the development of new synthetic routes for the synthesis of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide and its derivatives.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 1-adamantylamine with 1-benzoyl-2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is then purified by recrystallization. The yield of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is typically around 50%.
Applications De Recherche Scientifique
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been found to exhibit a range of biological activities, including antiviral, antifungal, and anticancer properties. In particular, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(1-adamantyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-19-9-17(13-23(19)18-4-2-1-3-5-18)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,14-17H,6-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPHPQIQWYIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387206 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
CAS RN |
6063-83-8 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)


![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)
![(3,4-dimethylphenyl){3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B4986502.png)
![10-benzoyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4986508.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)

![1'-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4986557.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4986560.png)
